3-Bromo-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide
Description
This compound is a brominated pyrazolo[1,5-a]pyrimidine derivative with a methyl group at position 6 and a carboxamide substituent at position 2. Its molecular formula is C₉H₁₀BrN₄O, with a molecular weight of 285.11 g/mol.
Properties
Molecular Formula |
C8H11BrN4O |
|---|---|
Molecular Weight |
259.10 g/mol |
IUPAC Name |
3-bromo-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C8H11BrN4O/c1-4-2-11-8-5(9)6(7(10)14)12-13(8)3-4/h4,11H,2-3H2,1H3,(H2,10,14) |
InChI Key |
PKNJHBGQEGNFME-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC2=C(C(=NN2C1)C(=O)N)Br |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation-Based Synthesis
One of the primary methods for synthesizing 3-bromo-substituted pyrazolo[1,5-a]pyrimidines, including the target compound, is through cyclocondensation reactions involving 3-aminopyrazoles and β-dicarbonyl compounds or their equivalents. This approach typically proceeds via:
- Starting materials: 3-aminopyrazole derivatives bearing appropriate substituents and β-dicarbonyl compounds (such as ethyl acetoacetate or related compounds).
- Reaction conditions: Heating in polar aprotic solvents such as dimethylformamide or ethanol, often with acid catalysts like acetic acid to promote cyclization.
- Outcome: Formation of the fused pyrazolo[1,5-a]pyrimidine ring system with substitution patterns dictated by the starting materials.
This method allows for the incorporation of the bromine atom at the 3-position through the use of appropriately brominated aminopyrazoles or via subsequent bromination steps post-cyclization. The carboxamide group at the 2-position can be introduced either by direct condensation with amide precursors or by functional group transformation of ester or aldehyde intermediates.
Oxidative Cyclocondensation Using Molecular Oxygen
An advanced method involves oxidative cyclocondensation under aerobic conditions, which has been shown to improve yields and selectivity:
- Catalysts and conditions: Use of acetic acid as a Brønsted acid catalyst in ethanol solvent under an oxygen atmosphere at elevated temperatures (~130 °C).
- Mechanism: The reaction proceeds via oxidative cross-dehydrogenative coupling (CDC), where molecular oxygen acts as the oxidant to facilitate ring closure and formation of the pyrazolo[1,5-a]pyrimidine core.
- Yield optimization: Increasing acetic acid equivalents from 2 to 6 enhances product yield, with near-quantitative yields (~94%) under oxygen atmosphere. Inert atmospheres such as argon drastically reduce product formation.
This method is efficient for synthesizing various substituted pyrazolo[1,5-a]pyrimidines and can be adapted to introduce the methyl group at the 6-position by selecting suitable β-dicarbonyl starting materials.
| Entry | Acetic Acid Equiv. | Atmosphere | Yield (%) |
|---|---|---|---|
| 1 | 2 | Air | 34 |
| 2 | 4 | Air | 52 |
| 3 | 6 | Air | 74 |
| 4 | 6 | O₂ | 94 |
| 5 | 6 | Ar | 6 |
Table 1: Effect of Acetic Acid Equivalents and Atmosphere on Yield of Pyrazolo[1,5-a]pyrimidine Derivative
Microwave-Assisted One-Pot Synthesis
Microwave irradiation has been employed to accelerate the synthesis of pyrazolo[1,5-a]pyrimidines:
- Procedure: Cyclocondensation of β-enaminones with 3-aminopyrazoles under microwave heating.
- Advantages: Short reaction times and good to excellent yields (up to 98%) due to enhanced reaction kinetics.
- Relevance: Although primarily reported for 3-formyl derivatives, this method can be adapted for carboxamide derivatives by modifying the electrophilic partners and reaction conditions.
Post-Synthetic Functionalization
In some protocols, the bromine atom at the 3-position is introduced after the formation of the pyrazolo[1,5-a]pyrimidine core via electrophilic bromination:
- Reagents: N-bromosuccinimide (NBS) or bromine in controlled conditions.
- Selectivity: Careful control of reaction time and temperature ensures selective bromination at the 3-position without affecting other sensitive sites.
- Follow-up transformations: The carboxamide group can be introduced or modified through amidation reactions from carboxylic acid or ester precursors.
Summary Table of Preparation Methods
| Method | Key Starting Materials | Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|
| Cyclocondensation | 3-aminopyrazoles + β-dicarbonyls | Heating in DMF or EtOH + acid | 50–80 | Direct ring formation, substitution control |
| Oxidative CDC with O₂ | Aminopyrazoles + β-dicarbonyls | EtOH + AcOH, 130 °C, O₂ atmosphere | Up to 94 | High yield, environmentally friendly |
| Microwave-assisted one-pot | β-enaminones + 3-aminopyrazoles | Microwave irradiation | Up to 98 | Rapid synthesis, adaptable to derivatives |
| Post-synthetic bromination | Pyrazolo[1,5-a]pyrimidine core | NBS or Br₂, controlled temp | Variable | Enables late-stage functionalization |
Research Insights and Optimization
- Solvent choice: Polar aprotic solvents like dimethylformamide favor cyclocondensation, while ethanol with acetic acid is preferred for oxidative CDC.
- Temperature control: Elevated temperatures (~130 °C) are critical for ring closure and oxidation steps.
- Catalyst and atmosphere: Acid catalysts and molecular oxygen significantly enhance yield and regioselectivity.
- Substituent effects: The presence of methyl at the 6-position is typically introduced via the β-dicarbonyl component, influencing electronic properties and biological activity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol under reflux.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while substitution reactions can produce various substituted pyrazolo[1,5-a]pyrimidines .
Scientific Research Applications
3-Bromo-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Explored for its anticancer properties, showing activity against various cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Bromo-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets, such as kinases. It acts by binding to the active site of the enzyme, inhibiting its activity, and thereby affecting the signaling pathways involved in cell proliferation and survival . This inhibition can lead to the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Substituents
3-Bromo-2,6-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
- Molecular Formula : C₈H₁₂BrN₃
- Molecular Weight : 230.1 g/mol
- Key Differences : Additional methyl group at position 2.
- Properties :
3-Bromo-7-ethyl-6-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one
- Molecular Formula : C₉H₁₀BrN₃O
- Molecular Weight : 256.10 g/mol
- Key Differences : Ketone group at position 5 and ethyl substituent at position 7.
Derivatives with Extended Aromatic Systems
5-(Biphenyl-4-yl)-3-bromo-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
- Molecular Formula : C₂₄H₁₉BrN₅
- Molecular Weight : 456.08 g/mol
- Key Differences : Biphenyl group at position 5 and pyridin-3-ylmethylamine at position 7.
- Impact : The biphenyl group enhances π-π stacking interactions, which may improve binding to hydrophobic protein pockets. The amine group facilitates hydrogen bonding, critical for receptor affinity .
7-(4-Bromophenyl)-2-((4-bromophenyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Complex Derivatives with Heterocyclic Modifications
3-Bromo-5-(4-bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
- Molecular Formula : C₂₀H₁₅Br₂F₃N₆O
- Molecular Weight : 572.18 g/mol
- Key Differences : Trifluoromethyl group at position 7 and imidazole-containing side chain.
- Impact : The trifluoromethyl group improves metabolic stability, while the imidazole moiety enhances binding to metal ions or histidine residues in enzymes .
6-Bromo-N-(5-bromo-2-pyridinyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
- Molecular Formula : C₁₂H₈Br₂N₅O
- Molecular Weight : 408.05 g/mol
- Key Differences : Bromine at position 6 and pyridinyl carboxamide.
Biological Activity
3-Bromo-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C₈H₁₁BrN₄O
- Molecular Weight : 259.10 g/mol
- CAS Number : 1698857-17-8
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, highlighting its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazolo compounds exhibit significant antimicrobial properties. In vitro evaluations revealed that compounds similar to 3-Bromo-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine showed:
- Minimum Inhibitory Concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against various pathogens.
- Effective biofilm inhibition against Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard antibiotics like Ciprofloxacin .
Anticancer Activity
The compound has also been explored for its anticancer properties:
- Cell Cycle Arrest : Studies indicate that related pyrazolo derivatives can induce cell cycle arrest at the S phase in cancer cell lines.
- Apoptosis Induction : Compound 12b (a derivative) was shown to increase apoptosis significantly in the MDA-MB-468 breast cancer cell line by 18.98-fold compared to controls. This effect was associated with increased levels of caspase-3, a key apoptosis marker .
The mechanisms through which 3-Bromo-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine exerts its biological effects include:
- Inhibition of DNA Gyrase and DHFR : The compound has been identified as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), with IC₅₀ values ranging from 12.27–31.64 μM and 0.52–2.67 μM respectively .
- Synergistic Effects with Other Drugs : It has shown synergistic activity when combined with antibiotics like Ciprofloxacin and antifungals such as Ketoconazole, enhancing their efficacy against resistant strains.
Case Studies
Several case studies have illustrated the efficacy of pyrazolo derivatives in clinical and laboratory settings:
- A study evaluated the effectiveness of these compounds against a panel of human tumor cell lines (NCI 60), revealing promising antiproliferative activity particularly in breast cancer models .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 3-Bromo-6-methyl-pyrazolo[1,5-a]pyrimidine-2-carboxamide to ensure high purity and yield?
- Methodology : Synthesis typically involves multi-step protocols:
- Step 1 : Cyclization of pyrazole and pyrimidine precursors (e.g., 3-amino-4-methylpyrazole with ethyl acetoacetate) under basic conditions (e.g., KOH in ethanol) to form the core pyrazolo[1,5-a]pyrimidine scaffold .
- Step 2 : Bromination at the 3-position using reagents like N-bromosuccinimide (NBS) under controlled temperature (0–5°C) to minimize side reactions .
- Step 3 : Carboxamide introduction via coupling reactions (e.g., HATU-mediated amidation) with amines in anhydrous DMF .
- Critical Parameters : Solvent choice (polar aprotic solvents enhance reactivity), reaction time (over-bromination risks), and purification via column chromatography (silica gel, gradient elution) .
Q. How can structural characterization of this compound be systematically performed to confirm regiochemistry and functional group integrity?
- Analytical Workflow :
- 1H/13C NMR : Key signals include:
- Downfield shifts for the carboxamide proton (~10–12 ppm) and pyrimidine ring protons (7–8 ppm) .
- Methyl groups (6-position) appear as singlets at ~2.5 ppm .
- HRMS : Confirm molecular ion ([M+H]+) and isotopic pattern for bromine (1:1 ratio for 79Br/81Br) .
- X-ray Crystallography : Resolves regiochemistry ambiguities, particularly for bromine and methyl group positions .
Advanced Research Questions
Q. What experimental strategies are used to evaluate the kinase inhibitory activity of this compound, and how can selectivity against off-target kinases be assessed?
- Kinase Profiling :
- In vitro Assays : Use ATP-competitive assays (e.g., ADP-Glo™) with recombinant kinases (e.g., CDK2, Aurora A) to measure IC50 values. Example
| Kinase | IC50 (nM) | Selectivity Ratio (vs. CDK1) |
|---|---|---|
| CDK2 | 12 ± 3 | 15x |
| CDK9 | 85 ± 10 | 2x |
- Cellular Assays : Monitor phosphorylation levels of downstream targets (e.g., Rb protein in cancer cells) via Western blot .
- Selectivity Screening : Utilize kinase panels (e.g., DiscoverX KINOMEscan) to quantify binding against 400+ kinases. Structural analogs with trifluoromethyl groups show improved selectivity due to steric hindrance .
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for enhanced blood-brain barrier (BBB) penetration in neuroprotective applications?
- SAR Design :
- Modifications : Introduce lipophilic substituents (e.g., cyclopropyl at the 7-position) to improve logP values. Example
| Substituent (Position) | logP | BBB Permeability (Papp, ×10⁻⁶ cm/s) |
|---|---|---|
| -H (7) | 1.2 | 2.1 |
| -Cyclopropyl (7) | 2.8 | 8.5 |
- In silico Modeling : Predict BBB penetration using tools like SwissADME. Carboxamide groups reduce efflux transporter affinity .
- Validation : In vivo pharmacokinetics in rodent models, measuring brain-to-plasma ratios via LC-MS/MS .
Q. What are the mechanistic implications of observed contradictions in biological activity data across different cell lines?
- Case Example : Contradictory IC50 values in MCF-7 (breast cancer, IC50 = 50 nM) vs. A549 (lung cancer, IC50 = 1.2 µM) may arise from:
- Cellular Context : Differential expression of efflux pumps (e.g., P-gp) or metabolic enzymes .
- Experimental Variables : Serum concentration in media (alters protein binding) or assay incubation time .
- Resolution :
- Metabolic Stability Assays : Use liver microsomes to quantify CYP450-mediated degradation .
- CRISPR Knockout Models : Eliminate efflux pump genes (e.g., ABCB1) to isolate target-specific effects .
Methodological Notes
- Critical Citations : Key synthetic routes , kinase profiling , and SAR are supported by peer-reviewed protocols.
- Data Conflicts : Discrepancies in biological activity are addressed via mechanistic validation (e.g., efflux pump inhibition studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
